molecular formula C14H15NO B7891977 (3-(p-Tolyloxy)phenyl)methanamine

(3-(p-Tolyloxy)phenyl)methanamine

Cat. No.: B7891977
M. Wt: 213.27 g/mol
InChI Key: YWHSTPLPNCWZNM-UHFFFAOYSA-N
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Description

(3-(p-Tolyloxy)phenyl)methanamine is a chemical intermediate designed for research and development applications. Its molecular structure, which features a primary amine group attached to a diphenyl ether scaffold, makes it a versatile building block in organic synthesis . The primary amine moiety acts as a potent nucleophile, enabling researchers to utilize this compound in key reactions such as amidation to form stable peptide bonds, alkylation to produce secondary amines, and condensation with aldehydes or ketones to form imines or Schiff bases . These derivatization pathways are fundamental for constructing more complex molecules for scientific investigation. While the closely related 4-isomer, (4-(p-Tolyloxy)phenyl)methanamine hydrochloride (CAS 262862-66-8), is well-established as a key intermediate in the synthesis of agrochemicals like the insecticide tolfenpyrad , the 3-isomer offers potential for creating novel analogues and derivatives. This compound provides a valuable scaffold for research in medicinal and agricultural chemistry, allowing for the exploration of new compounds with tailored properties . It is supplied with a guaranteed purity of ≥98% and is intended solely for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(4-methylphenoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHSTPLPNCWZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification via NAS

The p-tolyloxy group is introduced through nucleophilic substitution of a halogenated benzyl precursor with p-cresol. This method is adapted from protocols in US4314081A , which describes analogous reactions for propylamine derivatives.

Procedure :

  • Substrate Preparation : 3-Chlorobenzyl chloride or 3-bromobenzyl bromide serves as the starting material.

  • Reaction Conditions :

    • Base : Sodium hydroxide or potassium carbonate (2.5–3.0 equiv).

    • Solvent : Methanol, dimethyl sulfoxide (DMSO), or toluene.

    • Temperature : 80–120°C for 12–24 hours.

  • Product Isolation : The crude 3-(p-tolyloxy)benzyl halide is purified via recrystallization or column chromatography.

Key Data :

ParameterValueSource
Yield65–78%
ByproductsOrtho/meta isomers (<5%)

Amination via Gabriel Synthesis

The halogen atom is replaced with a primary amine using the Gabriel method, avoiding direct handling of ammonia.

Procedure :

  • Phthalimide Protection : React 3-(p-tolyloxy)benzyl halide with potassium phthalimide in DMF at 100°C for 6 hours.

  • Deprotection : Hydrazine hydrate in ethanol reflux liberates the free amine.

Key Data :

ParameterValueSource
Overall Yield58–62%
Purity (HPLC)>98%

Reductive Amination of Carbonyl Intermediates

Synthesis of 3-(p-Tolyloxy)benzaldehyde

The aldehyde precursor is prepared via Friedel-Crafts acylation or formylation.

Procedure :

  • Friedel-Crafts Acylation :

    • Catalyst : Aluminum chloride (1.2 equiv).

    • Reagent : Acetyl chloride in dichloromethane.

    • Product : 3-Acetyl-p-tolyloxybenzene, oxidized to the aldehyde using NaIO4.

Key Data :

ParameterValueSource
Oxidation Yield72%

Reductive Amination

The aldehyde is converted to the amine via reaction with ammonium acetate and a reducing agent.

Procedure :

  • Imine Formation : React 3-(p-tolyloxy)benzaldehyde with ammonium acetate in methanol.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) at pH 5–6 (acetic acid buffer).

Key Data :

ParameterValueSource
Yield70–75%
Purity (NMR)>95%

Ullmann Coupling for Direct Ether-Amine Formation

Copper-Catalyzed Coupling

This one-pot method integrates ether formation and amination, leveraging Ullmann reaction conditions.

Procedure :

  • Substrates : 3-Iodonitrobenzene and p-cresol.

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Conditions : K3PO4 base, DMSO solvent, 110°C for 24 hours.

  • Nitro Reduction : H2/Pd-C in ethanol converts the nitro group to amine.

Key Data :

ParameterValueSource
Coupling Yield60%
Reduction Yield90%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
NAS + GabrielHigh selectivity, scalableMulti-step, phthalimide waste58–62%
Reductive AminationOne-pot, mild conditionsRequires aldehyde precursor70–75%
Ullmann CouplingDirect synthesisHigh catalyst loading54–60%

Industrial-Scale Considerations

  • Cost Efficiency : NAS + Gabriel synthesis is preferred for bulk production due to reagent availability.

  • Purification Challenges : Ullmann coupling often requires column chromatography, increasing costs.

  • Safety : Reductive amination avoids halogenated intermediates, reducing toxicity risks .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The compound can be synthesized through the reduction of 3-(4-methylphenoxy)benzonitrile using lithium aluminum hydride.

    Substitution: The methanamine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Reducing Agents: Lithium aluminum hydride is commonly used for the reduction of nitriles to amines.

    Solvents: Tetrahydrofuran (THF) is often used as a solvent in these reactions.

Major Products:

  • The primary product of the reduction reaction is (3-(p-Tolyloxy)phenyl)methanamine.

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Activity
The compound has shown promise in modulating neurotransmitter systems, particularly in relation to serotonin and norepinephrine pathways. Research indicates that compounds with similar structures may exhibit antidepressant properties, making (3-(p-Tolyloxy)phenyl)methanamine a candidate for further investigation in this area.

Neurotransmitter Interaction Studies
Interaction studies have focused on this compound's binding affinity to various receptors. Its ability to influence neurotransmitter systems suggests potential applications in treating neurological disorders. The compound's structural characteristics allow it to engage with neurotransmitter receptors effectively, which could lead to novel therapeutic agents.

Chemical Reactivity and Synthesis

Reactivity
The reactivity of this compound permits it to participate in several chemical transformations, including N-alkylation and reduction reactions. These transformations are essential for synthesizing derivatives that may enhance its pharmacological properties or alter its biological activity.

Synthesis Methods
Various synthesis methods have been reported for producing this compound. These methods typically involve the reaction of p-tolyl ether derivatives with phenylmethanamine under controlled conditions to yield the desired product. Understanding these synthesis pathways is crucial for developing scalable production techniques for pharmaceutical applications.

Insecticidal Properties
In addition to its potential as a pharmaceutical agent, this compound has been explored for its insecticidal properties. Its structural similarities to other compounds known for pest control suggest that it may act as a bioactive agent against certain insect species, offering a dual application in both health and agricultural sectors.

Mechanism of Action

The mechanism of action of (3-(p-Tolyloxy)phenyl)methanamine is not well-documented. as an amine, it can interact with various molecular targets, potentially acting as a ligand in coordination chemistry or as a building block in the synthesis of biologically active compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Meta vs. Para Substitution

The substitution pattern on the phenyl ring significantly impacts physicochemical properties. For instance:

  • (4-(p-Tolyloxy)phenyl)methanamine hydrochloride () is a para-substituted isomer. The hydrochloride salt form in (Similarity: 0.91) also suggests improved solubility in polar solvents compared to free amines .
  • Ortho-substituted analogs (e.g., (2-(p-Tolyloxy)phenyl)methanamine hydrochloride in ) may exhibit steric hindrance between the tolyloxy and methanamine groups, reducing reactivity in coupling reactions .
Table 1: Impact of Substitution Pattern on Properties
Compound Substitution Melting Point Solubility Key Reference
(3-(p-Tolyloxy)phenyl)methanamine Meta Not reported Moderate (free base) N/A
(4-(p-Tolyloxy)phenyl)methanamine HCl Para Higher High (salt form)
(2-(p-Tolyloxy)phenyl)methanamine HCl Ortho Not reported Moderate

Heterocyclic vs. Aromatic Substituents

Replacing the p-tolyloxy group with heterocycles alters electronic and biological properties:

  • This could improve binding affinity in kinase inhibitors compared to purely aromatic systems .
  • 3-(2-Methyl-1H-imidazol-1-yl)benzylamine () contains an imidazole group, which increases basicity (pKa ~7) due to the aromatic nitrogen, contrasting with the primary amine (pKa ~9–10) in the target compound .
Table 2: Substituent Effects on Basicity and Reactivity
Compound Substituent pKa (amine) Key Reactivity Reference
This compound p-Tolyloxy ~9.5 Nucleophilic substitution at NH₂ N/A
(2-(4-Methylphenyl)thiazol-4-yl)methanamine Thiazole ~8.2 Electrophilic aromatic substitution
3-(2-Methylimidazol-1-yl)benzylamine Imidazole ~7.0 Metal coordination

Electronic Effects of Substituents

Electron-donating (e.g., methyl) vs. electron-withdrawing (e.g., trifluoromethoxy) groups influence amine basicity and aromatic reactivity:

  • 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine () features a trifluoromethoxy group (-OCF₃), which is strongly electron-withdrawing. This reduces the electron density on the phenyl ring, decreasing the amine’s basicity (pKa ~8.5) compared to the target compound’s p-tolyloxy group (-O-C₆H₄-CH₃), which is electron-donating .
Table 3: Electronic Effects on Amine Basicity
Compound Substituent Electronic Effect Amine pKa Reference
This compound -O-C₆H₄-CH₃ Electron-donating ~9.5 N/A
1-[3-Cl-4-(CF₃O)phenyl]methanamine -OCF₃, -Cl Electron-withdrawing ~8.5
(3-(Cyclobutylmethoxy)phenyl)methanamine Cyclobutylmethoxy Moderate ~9.0

Biological Activity

(3-(p-Tolyloxy)phenyl)methanamine, with the chemical formula C₁₄H₁₅NO, is an organic compound that has garnered attention for its potential biological activities. This compound features a phenyl group substituted with a p-tolyloxy group and an amine functional group, which may confer unique properties that are of interest in pharmaceutical and agricultural applications.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Aromatic Ring : The presence of a phenyl group enhances lipophilicity, which can influence the compound's ability to penetrate biological membranes.
  • Amine Group : This functional group is often associated with biological activity, particularly in neurotransmitter modulation.
  • p-Tolyloxy Substituent : This moiety may impart specific interactions with biological targets, enhancing the compound's efficacy.

Neurotransmitter Modulation

Research indicates that this compound may interact with neurotransmitter systems. Compounds with similar structures have been shown to modulate serotonin and dopamine pathways, suggesting that this compound could exhibit antidepressant or anxiolytic effects.

  • Case Study : A study on related phenoxyalkyl compounds demonstrated that structural modifications significantly affected their binding affinities to serotonin receptors, indicating potential for similar activity in this compound .

Insecticidal Properties

Preliminary investigations have suggested that this compound may possess insecticidal properties. The unique arrangement of its functional groups could enhance its effectiveness against certain pests.

  • Research Findings : A comparative analysis of similar compounds revealed effective insecticidal activity, particularly against common agricultural pests. Such findings underscore the potential utility of this compound in pest management strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological efficacy of this compound.

Compound NameStructure CharacteristicsBiological Activity
4-(p-Tolyloxy)phenyl)methanamineSimilar aryl ether structureAntidepressant properties
N-Methyl-3-(o-tolyloxy)-3-phenylpropylamineContains a propyl chainKnown for its use as an antidepressant
4-(4-Methylphenoxy)benzylamine hydrochlorideContains a benzylamine moietyUsed as a reagent in organic synthesis

The variations in the substituents and their positions significantly impact the biological activity observed in these compounds, highlighting the importance of precise structural design .

Toxicological Studies

Toxicological assessments are essential to evaluate the safety profile of this compound. Preliminary data indicate potential nephrotoxic effects at higher concentrations, necessitating further investigation into its safety margins.

  • Findings : A study indicated that similar compounds exhibited renal toxicity at elevated doses, raising concerns about their long-term use .

Q & A

Q. Basic

  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Storage : Refrigerate (2–8°C) in airtight, non-reactive containers (e.g., amber glass) .

Q. Advanced

  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • Decontamination : Wash contaminated surfaces with 70% ethanol followed by soapy water .

How can researchers design assays to evaluate the biological activity of this compound?

Q. Basic

  • Antimicrobial screening : Use microbroth dilution (e.g., MIC against S. aureus or C. albicans) .
  • Cytotoxicity assays : MTT or resazurin-based tests on mammalian cell lines (e.g., HEK293) .

Q. Advanced

  • Target identification : SPR or ITC to study binding affinity for receptors (e.g., kinase inhibition assays ).
  • SAR studies : Modify substituents (e.g., p-tolyloxy vs. cyclopropyl) to correlate structure with activity .

How should researchers address discrepancies in reported biological activity data for this compound?

Q. Advanced

  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%) and cell passage number .
  • Meta-analysis : Cross-reference IC₅₀ values with independent studies using tools like PubChem BioAssay .
  • Reproducibility checks : Validate results across multiple labs with blinded protocols .

What factors influence the stability of this compound, and how can degradation be mitigated?

Q. Advanced

  • Light sensitivity : Store in amber vials to prevent photodegradation of the aryl ether moiety .
  • Temperature : Avoid prolonged exposure >25°C; degradation products (e.g., quinones) form via oxidation .
  • Incompatibilities : Separate from strong acids/bases to prevent hydrolysis of the methanamine group .

How can computational methods aid in the design of derivatives with enhanced properties?

Q. Advanced

  • Docking simulations : Predict binding poses with target proteins (e.g., ATP-binding pockets in kinases) .
  • QSAR models : Use descriptors like logP and polar surface area to optimize bioavailability .

What are the best practices for waste disposal of this compound?

Q. Basic

  • Liquid waste : Neutralize with dilute HCl (pH 6–8) before incineration at licensed facilities .
  • Solid waste : Seal in labeled containers for hazardous chemical disposal .

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